molecular formula C7H15N B122054 2,5-Dimethyl cyclopentanamine CAS No. 80874-82-4

2,5-Dimethyl cyclopentanamine

Cat. No.: B122054
CAS No.: 80874-82-4
M. Wt: 113.2 g/mol
InChI Key: VUYIFCKJOLEHPV-UHFFFAOYSA-N
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Description

2,5-Dimethyl cyclopentanamine is an organic compound with the molecular formula C7H15N. It is a cyclopentane derivative with two methyl groups attached at the 2 and 5 positions and an amine group at the 1 position. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl cyclopentanamine typically involves the cyclization of appropriate precursors followed by amination. One common method is the reduction of 2,5-dimethylcyclopentanone using a reducing agent such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohol, which is then converted to the amine via amination reactions .

Industrial Production Methods

Industrial production methods for this compound may involve catalytic hydrogenation of precursors under high pressure and temperature conditions. The use of catalysts such as palladium on carbon (Pd/C) can facilitate the hydrogenation process, leading to higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl cyclopentanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Scientific Research Applications

2,5-Dimethyl cyclopentanamine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-Dimethyl cyclopentanamine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, influencing their activity. Additionally, the compound may interact with cellular pathways, modulating biochemical processes .

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethylcyclopentan-1-amine
  • 2,5-Dimethylcyclopentanone
  • Cyclopentanamine

Uniqueness

2,5-Dimethyl cyclopentanamine is unique due to the specific positioning of its methyl groups and amine group, which imparts distinct chemical and physical properties. This structural arrangement can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications .

Properties

IUPAC Name

2,5-dimethylcyclopentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N/c1-5-3-4-6(2)7(5)8/h5-7H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUYIFCKJOLEHPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C1N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70606790
Record name 2,5-Dimethylcyclopentan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70606790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80874-82-4
Record name 2,5-Dimethylcyclopentan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70606790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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